1,2,4,5-tetrabromo-3-fluorobenzene
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Overview
Description
1,2,4,5-tetrabromo-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C6HBr4F It is characterized by the presence of four bromine atoms and one fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-tetrabromo-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-tetrabromo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives of this compound, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
1,2,4,5-tetrabromo-3-fluorobenzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrabromo-3-fluorobenzene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-tetrabromobenzene: Similar in structure but lacks the fluorine atom, which can influence its reactivity and applications.
1,2,4,5-tetrafluorobenzene: Contains four fluorine atoms instead of bromine, leading to different chemical properties and uses.
Uniqueness
1,2,4,5-tetrabromo-3-fluorobenzene is unique due to the combination of bromine and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
257621-23-1 |
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Molecular Formula |
C6HBr4F |
Molecular Weight |
411.69 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3-fluorobenzene |
InChI |
InChI=1S/C6HBr4F/c7-2-1-3(8)5(10)6(11)4(2)9/h1H |
InChI Key |
CWUMVTAGPWQJFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)Br)Br |
Purity |
95 |
Origin of Product |
United States |
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